Pulrodemstat: A Deep Dive into the Mechanism of Action of a Novel LSD1 Inhibitor
Pulrodemstat: A Deep Dive into the Mechanism of Action of a Novel LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulrodemstat (CC-90011) is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in oncogenesis through the epigenetic regulation of gene expression. This technical guide provides a comprehensive overview of the mechanism of action of pulrodemstat, detailing its molecular interactions, cellular effects, and the preclinical and clinical evidence supporting its therapeutic potential. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the fields of oncology and epigenetic drug discovery.
Introduction to Pulrodemstat and its Target: LSD1
Pulrodemstat is a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[4][5] The enzymatic activity of LSD1 is crucial for regulating gene expression; demethylation of H3K4, a mark associated with active transcription, leads to gene repression, while demethylation of H3K9, a repressive mark, can result in gene activation.[1][6]
Dysregulation and overexpression of LSD1 have been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and other solid tumors.[2][3] By inhibiting LSD1, pulrodemstat modulates the methylation status of histones, leading to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways, ultimately inhibiting cancer cell growth and promoting differentiation.[1][2]
Molecular Mechanism of Action
Pulrodemstat exerts its therapeutic effects by directly binding to and inhibiting the enzymatic activity of LSD1. This inhibition is reversible, which may offer a more favorable safety profile compared to irreversible inhibitors by allowing for more controlled modulation of LSD1 activity.[7]
Inhibition of LSD1 Demethylase Activity
The primary mechanism of pulrodemstat is the inhibition of LSD1's ability to demethylate its histone substrates. By blocking the catalytic site of LSD1, pulrodemstat prevents the removal of methyl groups from H3K4me1/2 and H3K9me1/2.[1][6] This leads to a global increase in the levels of these histone methylation marks, which in turn alters the expression of a multitude of genes.
Epigenetic Reprogramming and Gene Expression
The inhibition of LSD1 by pulrodemstat results in a cascade of downstream effects on gene expression:
-
Reactivation of Tumor Suppressor Genes: Increased H3K4 methylation at the promoters of tumor suppressor genes leads to a more open chromatin state, facilitating the binding of transcription factors and subsequent gene expression.[1]
-
Repression of Oncogenes: The modulation of H3K9 methylation can lead to the silencing of genes that promote tumor growth and survival.[1]
-
Induction of Cellular Differentiation: In hematological malignancies like AML, LSD1 inhibition by pulrodemstat has been shown to induce the differentiation of leukemic blasts into mature myeloid cells, a key therapeutic goal.[2][3] This is often characterized by the upregulation of differentiation markers such as CD11b.[2][8]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for pulrodemstat in preclinical studies.
Table 1: In Vitro Potency of Pulrodemstat
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (LSD1) | 0.25 nM | Enzymatic Assay | [8] |
| EC50 (CD11b induction) | 7 nM | THP-1 (AML) | [8] |
| EC50 (antiproliferative) | 2 nM | Kasumi-1 (AML) | [8] |
| EC50 (antiproliferative) | 6 nM | H1417 (SCLC) | [8] |
| EC50 (GRP suppression) | 3 nM | H209 (SCLC) | [8] |
| EC50 (GRP suppression) | 4 nM | H1417 (SCLC) | [8] |
Table 2: In Vivo Efficacy of Pulrodemstat
| Animal Model | Dosage | Effect | Reference |
| SCLC Patient-Derived Xenograft | 5 mg/kg (oral, daily) | 78% Tumor Growth Inhibition (TGI) | [8] |
| SCLC Human Tumor Xenograft (H1417) | 2.5 - 5 mg/kg (oral, daily) | Robust downregulation of GRP mRNA | [2][8] |
Table 3: Pharmacokinetic Properties of Pulrodemstat
| Parameter | Value | Administration | Reference |
| Bioavailability | 32% | Oral (5 mg/kg) | [8] |
| Cmax | 0.36 µM | Oral (5 mg/kg) | [8] |
| AUC0-24h | 1.8 µM·h | Oral (5 mg/kg) | [8] |
| Elimination Half-life | 2 h | Intravenous (5 mg/kg) | [8] |
| Systemic Clearance | 32.4 mL/min/kg | Intravenous (5 mg/kg) | [8] |
| Volume of Distribution | 7.5 L/kg | Intravenous (5 mg/kg) | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of pulrodemstat.
LSD1 Enzymatic Inhibition Assay
-
Principle: This assay measures the ability of pulrodemstat to inhibit the demethylase activity of purified LSD1 enzyme. A common method involves a peroxidase-coupled reaction where the hydrogen peroxide (H₂O₂) produced during the demethylation reaction is detected.
-
Methodology:
-
Recombinant human LSD1 enzyme is incubated with a di-methylated histone H3 peptide substrate (e.g., H3K4me2) in an assay buffer.
-
Pulrodemstat at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of the FAD cofactor.
-
After a defined incubation period at 37°C, horseradish peroxidase (HRP) and a suitable substrate (e.g., Amplex Red) are added.
-
The H₂O₂ produced by the demethylase reaction is converted by HRP into a fluorescent or colorimetric signal.
-
The signal is measured using a microplate reader, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability and Proliferation Assay (MTT/MTS)
-
Principle: This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation. Viable cells with active metabolism reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product.
-
Methodology:
-
Cancer cells (e.g., Kasumi-1 or H1417) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of pulrodemstat or vehicle control.
-
After a specified incubation period (e.g., 72 hours), the MTT or MTS reagent is added to each well.
-
The plates are incubated for an additional 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan.
-
If using MTT, a solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
The absorbance of the colored solution is measured using a microplate spectrophotometer at the appropriate wavelength (e.g., 570 nm for MTT).
-
The EC50 value is determined by plotting the percentage of cell viability against the logarithm of the pulrodemstat concentration.
-
Cellular Differentiation Assay (CD11b Expression by Flow Cytometry)
-
Principle: This assay quantifies the expression of the cell surface marker CD11b, a marker of myeloid differentiation, on leukemia cells (e.g., THP-1) following treatment with pulrodemstat.
-
Methodology:
-
THP-1 cells are cultured in the presence of various concentrations of pulrodemstat or vehicle control for a defined period (e.g., 96 hours).
-
The cells are harvested, washed with a suitable buffer (e.g., PBS with 2% FBS), and resuspended to a concentration of approximately 1x10⁶ cells/mL.
-
The cells are incubated with a fluorescently labeled anti-CD11b antibody (e.g., PE-conjugated) in the dark on ice for 30 minutes.
-
Following incubation, the cells are washed to remove unbound antibody.
-
A viability dye (e.g., 7-AAD) is often included to exclude dead cells from the analysis.
-
The fluorescence of the stained cells is analyzed using a flow cytometer.
-
The percentage of CD11b-positive cells is determined by gating on the live cell population, and the EC50 for CD11b induction is calculated.
-
Gene Expression Analysis (qRT-PCR)
-
Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the relative changes in the mRNA expression of target genes (e.g., GRP in SCLC cells) after treatment with pulrodemstat.
-
Methodology:
-
Cancer cells are treated with pulrodemstat or vehicle control for a specific duration.
-
Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop).
-
A fixed amount of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
The cDNA is then used as a template for the qPCR reaction, which includes specific primers for the target gene (e.g., GRP) and a reference gene (e.g., GAPDH or ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
-
The qPCR is performed in a real-time PCR cycler, and the amplification of the target and reference genes is monitored in real-time.
-
The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.
-
In Vivo Tumor Xenograft Studies
-
Principle: This experimental model evaluates the antitumor efficacy of pulrodemstat in a living organism by implanting human tumor cells or patient-derived tumor tissue into immunocompromised mice.
-
Methodology:
-
Human cancer cells (e.g., SCLC cell line H1417) or patient-derived tumor fragments are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are randomized into treatment and control groups.
-
Pulrodemstat is administered orally at a specified dose and schedule (e.g., 5 mg/kg daily). The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²)/2.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and experimental workflows associated with pulrodemstat's mechanism of action.
Caption: Molecular mechanism of pulrodemstat action.
References
- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Demethylase LSD1 Activity/Inhibition Assay Kit, Research Kits - Epigenetics [epigenhub.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. epigentek.com [epigentek.com]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pulrodemstat | C24H23F2N5O2 | CID 118483201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A standardized procedure for quantitation of CD11b on polymorphonuclear neutrophil by flow cytometry: potential application in infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epigentek.com [epigentek.com]
